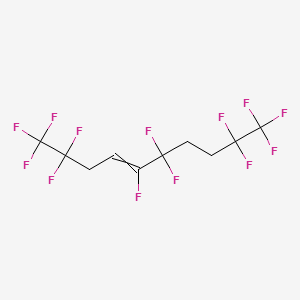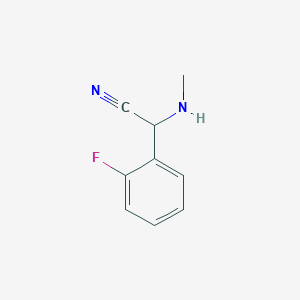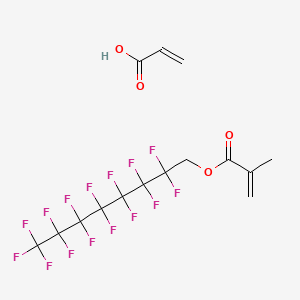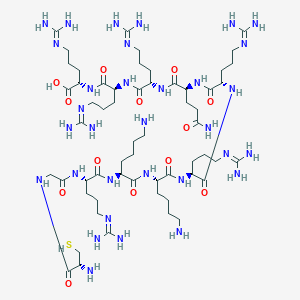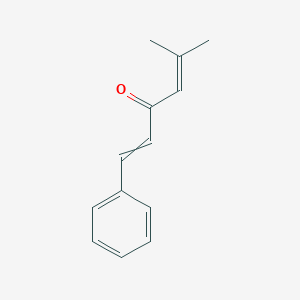
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate typically involves the reaction of cyanuric chloride with appropriate amines and phenoxyacetic acid derivatives. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Hydrolysis: The ester linkage in the phenoxyacetate moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis can produce the corresponding phenol and carboxylic acid .
Applications De Recherche Scientifique
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate involves its interaction with molecular targets, such as enzymes. For instance, it acts as an irreversible inhibitor of dihydrofolic reductases by forming covalent bonds with the active site of the enzyme . This inhibition disrupts the enzyme’s function, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2-Chloro-4,6-diamino-1,3,5-triazine
- 2-Phenyl-4,6-diamino-1,3,5-triazine
Uniqueness
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate is unique due to its specific substitution pattern and the presence of the phenoxyacetate moiety
Propriétés
Numéro CAS |
63979-37-3 |
|---|---|
Formule moléculaire |
C19H20Cl3N5O3 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C11H15N5.C8H5Cl3O3/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h3-7H,1-2H3,(H4,12,13,14,15);1-2H,3H2,(H,12,13) |
Clé InChI |
ZAPCMYXGFUKWBR-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
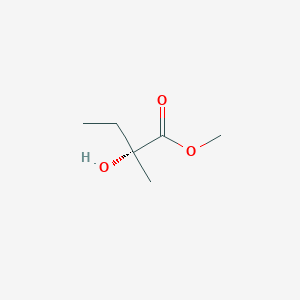
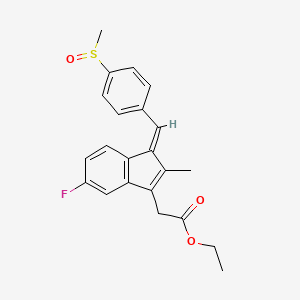

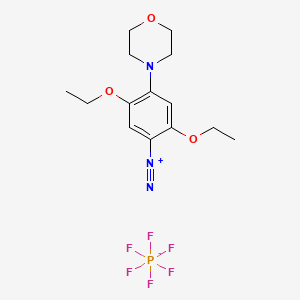
![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)
![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
